molecular formula C11H14O2S B2362384 2-(Butylthio)benzoic acid CAS No. 17839-61-1

2-(Butylthio)benzoic acid

Cat. No.: B2362384
CAS No.: 17839-61-1
M. Wt: 210.29
InChI Key: XBAKLNIZALFPMK-UHFFFAOYSA-N
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Description

2-(Butylthio)benzoic acid is an organic compound with the molecular formula C11H14O2S. It is a derivative of benzoic acid where a butylthio group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)benzoic acid can be achieved through several methods. One common synthetic route involves the reaction of 1-bromobutane with thiosalicylic acid. The reaction typically proceeds under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then acidified to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Butylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)benzoic acid
  • 2-(Ethylthio)benzoic acid
  • 2-(Propylthio)benzoic acid

Uniqueness

2-(Butylthio)benzoic acid is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and propyl analogs, the butylthio group provides increased hydrophobicity and potential for stronger interactions with hydrophobic regions of target molecules. This can enhance its efficacy in certain applications .

Properties

IUPAC Name

2-butylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAKLNIZALFPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of n-bromobutane (12.4 g, 0.09 mole) in 90 mL of ethanol under argon at room temperature was treated with a solution of thiosalicylic acid (13.5 g, 0.09 mole) in 72 mL of 10% sodium hydroxide. After stirring overnight, volatiles were stripped in vacuo and the residue was diluted with water and acidified with concentrated hydrochloric acid to precipitate the product. The crude product was collected and air dried, then dissolved in hot acetonitrile containing 1-2 mL of water. Upon cooling there was obtained 13.7 g of the title A compound, m.p. 96°-101°.
[Compound]
Name
n-bromobutane
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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